molecular formula C29H34N4O6 B2580655 N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1296346-09-2

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2580655
CAS No.: 1296346-09-2
M. Wt: 534.613
InChI Key: HFQSQSHZIMGXPC-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a quinazoline derivative featuring a multi-substituted core structure. Key structural elements include:

  • A quinazoline-2,4-dione backbone, which is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to purines and pyrimidines, enabling interactions with enzymes or receptors .
  • 6,7-Dimethoxy substituents, which enhance electron density and may influence binding affinity or metabolic stability.
  • A 4-(pyrrolidine-1-carbonyl)benzyl group at position 3, introducing both aromatic and tertiary amide moieties. This substitution likely improves solubility and target engagement compared to simpler alkyl/aryl groups .
  • An N-cyclopentyl acetamide side chain at position 1, providing steric bulk and modulating lipophilicity.

The synthesis likely involves condensation of a quinazoline precursor with cyclopentylamine and functionalized benzyl halides, analogous to methods described for similar acetamides .

Properties

IUPAC Name

N-cyclopentyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O6/c1-38-24-15-22-23(16-25(24)39-2)32(18-26(34)30-21-7-3-4-8-21)29(37)33(28(22)36)17-19-9-11-20(12-10-19)27(35)31-13-5-6-14-31/h9-12,15-16,21H,3-8,13-14,17-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSQSHZIMGXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimalarial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C30H36N4O6C_{30}H_{36}N_{4}O_{6} and a molecular weight of 548.6 g/mol. Its structure features a quinazoline core with various substituents that contribute to its biological activity.

Antimalarial Activity

Recent studies have highlighted the compound's significant antimalarial properties. The presence of 6,7-dimethoxy groups in the quinazoline structure appears to enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

  • Selectivity Index (SI) : The selectivity index was calculated by dividing the IC50 value for cytotoxicity by the IC50 value for antimalarial activity. Compounds with methoxy groups exhibited a higher SI, indicating lower cytotoxicity relative to their antimalarial potency .
  • In Vitro Activity : In vitro tests demonstrated that several derivatives of quinazoline with similar structural features showed IC50 values less than 30 nM against P. falciparum NF54, significantly outperforming traditional treatments like chloroquine .
CompoundIC50 (nM) AntimalarialIC50 (nM) CytotoxicitySelectivity Index
Compound 1<30Similar to controlHigh
Compound 2>1000Similar to controlLow

Cytotoxicity and Selectivity

Cytotoxicity studies revealed that while some derivatives exhibited potent antimalarial effects, they also posed risks in terms of toxicity to mammalian cells. For example, compounds lacking specific functional groups showed significantly higher cytotoxicity .

Implications:

The balance between antimalarial efficacy and cytotoxicity is crucial for developing safe therapeutic agents. The presence of specific substituents can modulate this balance effectively.

The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in the metabolic pathways of P. falciparum, potentially inhibiting critical processes necessary for the parasite's survival.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis of Quinazoline Derivatives : A series of 6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their biological activities. Compounds with amino substitutions at various positions showed differing levels of activity against malaria .
  • Anticancer Activities : Although primarily focused on antimalarial properties, some derivatives have also displayed anticancer activities in preliminary assays. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance these effects .
  • Hydrophobicity and Solubility : Studies indicate that hydrophobicity plays a crucial role in the bioavailability and efficacy of these compounds. An optimal balance between hydrophilicity and lipophilicity is necessary for effective drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous quinazoline/acetamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound: N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide Quinazoline-2,4-dione 6,7-Dimethoxy, 4-(pyrrolidine-1-carbonyl)benzyl, N-cyclopentyl acetamide Inferred CNS/kinase modulation (based on analogs) Pyrrolidine carbonyl may enhance solubility; dimethoxy groups improve π-π stacking .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (–4) Quinazoline-2,4-dione 2,4-Dichlorophenylmethyl, unsubstituted quinazoline Anticonvulsant (GABAergic activity) Dichlorophenyl group increases lipophilicity, enhancing blood-brain barrier penetration .
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile () Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran Not specified Cyano group stabilizes aromatic interactions; methylfuran may reduce metabolic oxidation .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazole-acetamide 3,4-Dichlorophenyl, 1,5-dimethylpyrazolone Structural analog of benzylpenicillin Dichlorophenyl enhances halogen bonding; pyrazolone improves coordination ability .

Structural and Functional Insights:

Substituent Effects on Solubility and Binding :

  • The pyrrolidine-1-carbonyl group in the target compound introduces a polar tertiary amide, likely improving aqueous solubility compared to the lipophilic 2,4-dichlorophenyl group in –4 .
  • 6,7-Dimethoxy substituents on the quinazoline core may enhance π-π stacking with aromatic residues in target proteins, as seen in similar methoxy-substituted heterocycles .

Pyrazole-acetamides () prioritize halogen bonding (via Cl substituents) over hydrogen bonding, a contrast to the target compound’s amide-rich structure .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for –4’s derivatives, where cyclocondensation of amines with functionalized quinazoline precursors is critical .
  • ’s use of chloroacetic acid and aromatic aldehydes for thiazolo-pyrimidine synthesis highlights alternative pathways for introducing diverse substituents .

Research Findings and Implications

NMR Analysis of Substituent Effects (): Comparative NMR profiling (e.g., chemical shifts in regions A and B) indicates that even minor substituent changes (e.g., methoxy vs. chloro groups) alter the electronic environment of adjacent protons . This supports the hypothesis that the target compound’s 6,7-dimethoxy groups modulate its interaction with biological targets.

Anticonvulsant Activity of Quinazoline-Acetamides (–4) :

  • The 2,4-dichlorophenylmethyl group in –4’s compound enhances GABA receptor affinity, suggesting that the target compound’s 4-(pyrrolidine-1-carbonyl)benzyl group may similarly engage CNS targets but with improved pharmacokinetics due to reduced hydrophobicity .

Crystallographic Insights () :

  • The title compound in forms hydrogen-bonded dimers via amide groups, a feature that may extend to the target compound, influencing its solid-state stability or aggregation behavior .

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